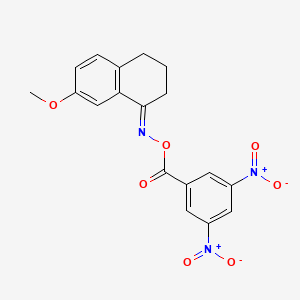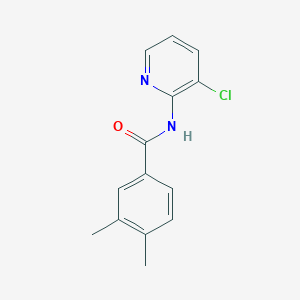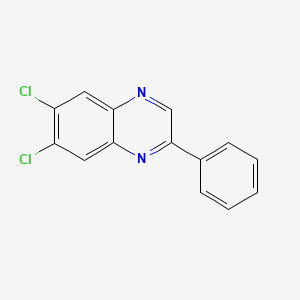![molecular formula C15H13Cl2NO3 B5714675 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine, also known as DMF, is a chemical compound that has been widely used in scientific research. It belongs to the class of furoylmorpholine derivatives and has been found to possess various biological activities.
Mécanisme D'action
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and cytoprotective genes. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to induce the expression of HO-1 by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been found to inhibit the proliferation and induce the apoptosis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine is soluble in a wide range of solvents, which makes it easy to work with. However, 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has some limitations for lab experiments. It is a toxic compound and should be handled with care. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine can also interfere with some assays, such as those that rely on the detection of thiol groups.
Orientations Futures
For 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine research include exploring its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. The development of more selective 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine analogs could also improve its therapeutic efficacy and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine.
Méthodes De Synthèse
The synthesis of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with furfurylamine to yield 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine. The purity of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme that has cytoprotective and anti-inflammatory effects.
Propriétés
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-3-1-2-10(14(11)17)12-4-5-13(21-12)15(19)18-6-8-20-9-7-18/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXPCVPEFWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(2,3-Dichlorophenyl)-2-furoyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)

![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)


![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
